N'-(2-chlorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide
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Overview
Description
N’-(2-chlorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide is a complex organic compound that features a chlorophenyl group, a hydroxyethyl group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chlorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of aniline to obtain 2-chloroaniline. This intermediate is then reacted with ethyl chloroformate to form the corresponding carbamate. The carbamate is subsequently hydrolyzed to yield the desired ethanediamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N’-(2-chlorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride
Substitution: Amines, thiols, sodium hydroxide
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
N’-(2-chlorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(2-chlorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can mimic natural substrates and bind to active sites, while the chlorophenyl group can enhance binding affinity through hydrophobic interactions. The hydroxyethyl group may participate in hydrogen bonding, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-chlorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]urea
- N’-(2-chlorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]carbamate
Uniqueness
N’-(2-chlorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the indole moiety, in particular, distinguishes it from other similar compounds and contributes to its potential as a versatile building block in synthetic chemistry and a promising candidate in drug discovery.
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-23-9-8-12-10-13(6-7-16(12)23)17(24)11-21-18(25)19(26)22-15-5-3-2-4-14(15)20/h2-10,17,24H,11H2,1H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGBDFBRCUQEPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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